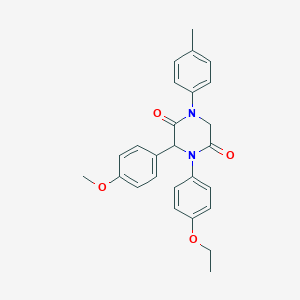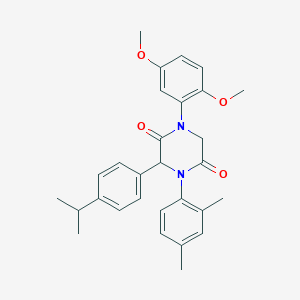
1-(2,5-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)-2,5-piperazinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)-2,5-piperazinedione, also known as A-366, is a chemical compound that has been gaining attention in the scientific community for its potential applications in research. This compound belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 1-(2,5-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)-2,5-piperazinedione is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been found to have a high affinity for the sigma-2 receptor, which is involved in various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. This compound has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,5-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)-2,5-piperazinedione has several advantages for use in lab experiments. It has a high affinity for the sigma-2 receptor, which makes it a useful tool for studying the function of this receptor. This compound is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for research on 1-(2,5-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)-2,5-piperazinedione. One area of interest is the potential use of this compound as a therapeutic agent for the treatment of cancer and neurological disorders. Further studies are needed to determine the efficacy and safety of this compound in vivo. Another area of interest is the development of new derivatives of this compound with improved properties, such as increased potency or selectivity for certain receptors. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research.
Synthesemethoden
The synthesis of 1-(2,5-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)-2,5-piperazinedione involves a multi-step process that requires several chemical reagents and solvents. The first step involves the reaction of 2,5-dimethoxybenzaldehyde and 4-isopropylphenylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with 2,4-dimethylphenyl isocyanate to form the corresponding piperazine derivative, which is then oxidized using manganese dioxide to form this compound.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)-2,5-piperazinedione has been found to have potential applications in various fields of scientific research. It has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. This compound has also been studied for its potential use as a tool for studying the function of certain proteins and enzymes in the body.
Eigenschaften
Molekularformel |
C29H32N2O4 |
|---|---|
Molekulargewicht |
472.6 g/mol |
IUPAC-Name |
1-(2,5-dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-propan-2-ylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C29H32N2O4/c1-18(2)21-8-10-22(11-9-21)28-29(33)30(25-16-23(34-5)12-14-26(25)35-6)17-27(32)31(28)24-13-7-19(3)15-20(24)4/h7-16,18,28H,17H2,1-6H3 |
InChI-Schlüssel |
WVRHIAJCJLPOST-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2C(C(=O)N(CC2=O)C3=C(C=CC(=C3)OC)OC)C4=CC=C(C=C4)C(C)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)N2C(C(=O)N(CC2=O)C3=C(C=CC(=C3)OC)OC)C4=CC=C(C=C4)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



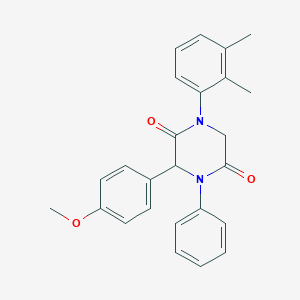
![3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242427.png)


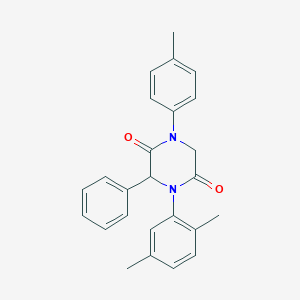
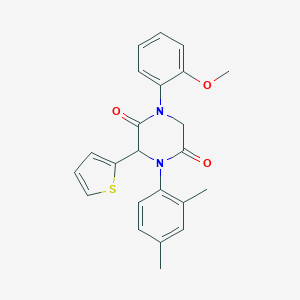
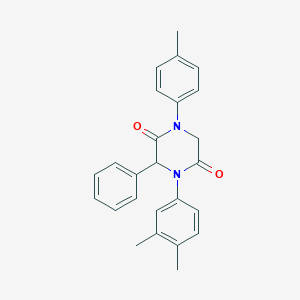
![3-[4-(Dimethylamino)phenyl]-1-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-2,5-piperazinedione](/img/structure/B242439.png)
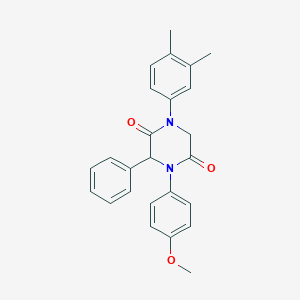
![1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242442.png)
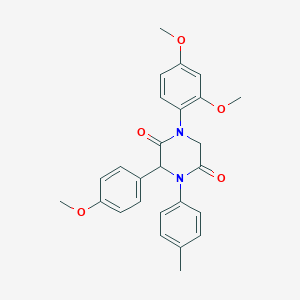
![3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)-4-phenyl-2,5-piperazinedione](/img/structure/B242450.png)
